molecular formula C10H7ClO3 B13792580 8-Chloro-2H-chromene-3-carboxylic acid CAS No. 885270-80-4

8-Chloro-2H-chromene-3-carboxylic acid

Cat. No.: B13792580
CAS No.: 885270-80-4
M. Wt: 210.61 g/mol
InChI Key: MUCGQLHFTLWZNH-UHFFFAOYSA-N
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Description

Significance of Chromene Scaffolds in Contemporary Organic Chemistry and Medicinal Research

The chromene scaffold is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.comeurekaselect.com This term, coined by Evans et al. in 1988, refers to molecular frameworks that are capable of binding to multiple biological targets, thus displaying a wide array of pharmacological activities. mdpi.com Compounds incorporating the chromene moiety are abundant in natural products and have been extensively studied for their therapeutic potential. nih.govuminho.pt

The broad spectrum of biological activities associated with chromene derivatives is a testament to their versatility. eurekaselect.com Research has demonstrated their efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticonvulsant agents. mdpi.comeurekaselect.comnih.govnih.gov Their low toxicity, often observed in natural derivatives, further enhances their appeal as templates for drug discovery. eurekaselect.comnih.gov This has inspired chemists to continuously develop new synthetic chromene analogues as leads for novel therapeutic agents targeting a variety of diseases. nih.govuminho.pt

Table 1: Selected Biological Activities of Chromene Derivatives | Biological Activity | Description | Reference(s) | | :--- | :--- | :--- | | Anticancer | Compounds have shown cytotoxicity against various cancer cell lines, including lung, breast, and liver cancer. mdpi.comnih.govnih.gov | | Antimicrobial | Effective against a range of bacteria and fungi, including multidrug-resistant strains. mdpi.comnih.gov | | Anti-inflammatory | Demonstrated ability to mitigate inflammatory responses. eurekaselect.comnih.gov | | Antioxidant | Capable of neutralizing harmful free radicals, which is relevant to various disease states. mdpi.comeurekaselect.com | | Antiviral | Activity has been reported against several viruses, including HIV. eurekaselect.com | | Anticonvulsant | Potential for use in managing seizure disorders. eurekaselect.com |

Overview of 2H-Chromene-3-carboxylic Acid Derivatives as Privileged Structures

Within the broader chromene family, derivatives of 2H-chromene-3-carboxylic acid represent a particularly valuable subclass. The presence of the carboxylic acid group at the 3-position provides a crucial handle for further chemical modifications, allowing for the synthesis of diverse libraries of related compounds such as esters and amides. acs.orgresearchgate.net This synthetic accessibility is a key reason for their status as privileged structures.

Recent studies have highlighted the potential of these derivatives to interact with specific biological targets. For instance, certain 2H-chromene derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with tumors. nih.gov Other related structures, such as 2H-chromene-3-carboxamides, have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net These findings underscore the therapeutic relevance of the 2H-chromene-3-carboxylic acid scaffold.

Specific Research Interest in Halogenated Chromene Derivatives, with an Emphasis on 8-Chloro-2H-chromene-3-carboxylic Acid

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of chromenes, this strategy has proven effective.

Research has shown that halogenated chromenes can exhibit enhanced or specific biological activities. For example:

Antitumor Activity: Structure-activity relationship (SAR) studies on certain halogenated 2-amino-4H-benzo[h]chromene derivatives revealed that specific halogen substitutions increased the molecule's cytotoxic ability against different cancer cell lines. researchgate.net

Antibacterial Potential: Halogenated 3-nitro-2H-chromenes have demonstrated potent in vitro activity against Gram-positive bacteria like S. aureus and S. epidermidis, with the presence of multiple halogen atoms further potentiating the antibacterial effect. nih.gov

The specific compound, this compound, fits directly into this line of inquiry. The chlorine atom at the 8-position is expected to alter the electronic and steric properties of the benzopyran system, potentially leading to novel or enhanced interactions with biological targets. Its synthesis and study are driven by the hypothesis that this specific halogenation pattern on the 2H-chromene-3-carboxylic acid core could yield compounds with unique and valuable pharmacological profiles.

Historical Context and Evolution of Research on Chromene-3-carboxylic Acids

The synthesis of chromene-3-carboxylic acids and their precursors, coumarin-3-carboxylic acids, has evolved significantly over time. Early and classical methods often relied on the Knoevenagel condensation, reacting ortho-hydroxyaryl aldehydes or ketones with active methylene (B1212753) compounds like malonic acid or its derivatives. bhu.ac.inmedchemexpress.com

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally friendly synthetic methodologies. This evolution reflects broader trends in organic chemistry. Modern approaches include:

Transition-Metal Catalysis: Rhodium(III)-catalyzed C–H activation and annulation cascades have been developed for the one-pot synthesis of the 2H-chromene-3-carboxylic acid framework, representing a highly efficient and modern approach. acs.org

Multicomponent Reactions: Green synthesis protocols using one-pot multicomponent reactions have been utilized to create chromene derivatives, often in aqueous media and with recyclable catalysts. rsc.org

Photocatalysis: Visible light-driven photocatalytic methods have been employed for the decarboxylative arylation of coumarin-3-carboxylic acids, showcasing the application of cutting-edge synthetic techniques. acs.org

This progression from traditional condensation reactions to advanced catalytic systems illustrates the sustained and growing interest in the chromene-3-carboxylic acid scaffold, driven by its immense potential in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885270-80-4

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

8-chloro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13)

InChI Key

MUCGQLHFTLWZNH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 8 Chloro 2h Chromene 3 Carboxylic Acid and Its Analogs

Established Synthetic Routes for 2H-Chromene-3-carboxylic Acid Core Structure

The construction of the fundamental 2H-chromene-3-carboxylic acid framework can be achieved through several reliable and versatile synthetic pathways. These methods primarily involve the reaction of a substituted salicylaldehyde (B1680747) with a three-carbon component to facilitate cyclization and establish the desired heterocyclic system.

Knoevenagel Condensation Approaches with Substituted Salicylaldehydes

The Knoevenagel condensation is a cornerstone reaction in the synthesis of chromene derivatives. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters. nih.gov In the context of chromene synthesis, a substituted salicylaldehyde reacts with an active methylene compound, leading to a cascade of reactions.

The general mechanism initiates with the formation of a styryl intermediate via Knoevenagel condensation. This is followed by an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the electron-deficient double bond, leading to the cyclization that forms the chromene ring. mdpi.com While this method is highly effective, it often yields coumarin-3-carboxylic acids (2-oxo-2H-chromene-3-carboxylic acids) or their esters, particularly when malonic esters are used, due to the reaction conditions favoring the oxidized form. researchgate.net However, modifications and careful selection of reagents can direct the synthesis toward the desired 2H-chromene structure.

Salicylaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsPrimary Product Type
SalicylaldehydeMalononitrileNa2CO3, H2O2-Iminochromene nih.gov
Substituted SalicylaldehydesMalonic Acid / EstersPiperidine, RefluxCoumarin-3-carboxylic acid researchgate.net
Salicylaldehydes1,3-bisarylsulfonylpropenesPiperidine, p-TsOH3-Sulfonyl-2H-chromenes mdpi.com

Baylis-Hillman Reaction Derived Syntheses

The Baylis-Hillman reaction provides a powerful and atom-economical route to functionalized molecules. wikipedia.org This reaction creates a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. organic-chemistry.orgnrochemistry.com

For the synthesis of 2H-chromenes, a salicylaldehyde is reacted with an activated alkene, such as an acrylate (B77674) ester. nih.govbeilstein-journals.org The reaction first forms a linear Baylis-Hillman adduct, which is an allylic alcohol derivative. beilstein-journals.org This intermediate can then undergo an acid-catalyzed intramolecular cyclization of the phenolic hydroxyl group onto the allylic alcohol, followed by dehydration, to yield the 2H-chromene-3-carboxylic acid ester. nih.gov Subsequent hydrolysis of the ester furnishes the target carboxylic acid. This pathway is particularly advantageous for accessing the 2H-chromene core directly, as opposed to the often-favored coumarin (B35378) structure seen in some Knoevenagel pathways. beilstein-journals.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is the pivotal step in the formation of the chromene ring in most synthetic strategies. Beyond being the terminal step in Knoevenagel and Baylis-Hillman sequences, specific methodologies are designed around a key cyclization event. These strategies involve preparing a linear precursor that already contains all the necessary atoms for the chromene ring, which is then induced to cyclize.

For example, a common approach involves the acid-catalyzed cyclization of a pre-formed Baylis-Hillman adduct, as described previously. nih.govbeilstein-journals.org Other advanced methods include transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation followed by a [3+3] annulation cascade, which constructs the chromene ring through a concerted cyclization process. Photochemical methods and other cascade reactions that terminate in a ring-closing step are also employed to create the chromene scaffold from appropriately designed acyclic precursors.

One-Pot Multicomponent Reactions in Chromene Synthesis

One-pot multicomponent reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex heterocyclic structures like chromenes. These reactions combine three or more starting materials in a single reaction vessel, where a cascade of bond-forming events occurs without the need to isolate intermediates. This approach offers significant advantages in terms of operational simplicity, reduced waste, and time savings.

The synthesis of 2-amino-4H-chromenes, for instance, is often achieved through a three-component reaction of a salicylaldehyde, malononitrile, and a C-H activated acidic compound in the presence of a catalyst. rsc.org A variety of catalysts, including alkali metal salts, have been shown to be effective. rsc.org The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the third component and subsequent intramolecular cyclization. The diversity of available starting materials allows for the creation of a wide library of substituted chromene derivatives through this efficient process.

Targeted Synthesis of 8-Chloro-2H-chromene-3-carboxylic Acid

The synthesis of the specifically substituted this compound relies on the application of the general methods described above, but with a strategic focus on the introduction of the chlorine atom at the correct position. The most common and regioselective approach involves using a pre-halogenated starting material.

Precursor Synthesis and Halogenation Strategies at C-8 Position

The key to synthesizing this compound is the use of 3-chlorosalicylaldehyde as the starting phenol (B47542) component. The C-3 position of the salicylaldehyde ring directly corresponds to the C-8 position of the final chromene product. Therefore, the primary synthetic challenge is the efficient preparation of this chlorinated precursor.

Precursor Synthesis: 3-chlorosalicylaldehyde can be prepared from o-chlorophenol via various formylation methods, such as the Reimer-Tiemann, Gattermann, or Duff reactions, although yields can be variable. tandfonline.com An improved process for synthesizing 3-substituted salicylaldehydes involves a modified, anhydrous Reimer-Tiemann reaction, which can be applied to o-chlorophenol to produce 3-chlorosalicylaldehyde with greater selectivity. google.com

Synthesis of the Target Compound: Once 3-chlorosalicylaldehyde is obtained, it can be subjected to a reaction like the Baylis-Hillman reaction with an acrylate, such as tert-butyl acrylate. nih.gov The resulting adduct would then be cyclized and hydrolyzed to yield the final this compound.

Alternative Halogenation Strategy: An alternative, though often less selective, approach is the direct chlorination of the parent 2H-chromene-3-carboxylic acid. Electrophilic aromatic substitution on the pre-formed chromene ring can lead to a mixture of chlorinated isomers, making the isolation of the desired 8-chloro product challenging. researchgate.netscilit.comnih.gov The directing effects of the existing substituents on the chromene ring would govern the regioselectivity of the chlorination, which may not favor the C-8 position exclusively. Therefore, the strategy of starting with the correctly substituted 3-chlorosalicylaldehyde is generally preferred for an unambiguous synthesis.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions and the judicious selection of reagents to maximize yield and purity while minimizing side reactions. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the choice of catalyst or base.

In related syntheses of chromone-2-carboxylic acids, microwave-assisted methods have been shown to significantly improve reaction yields. nih.gov For instance, the optimization of the synthesis of 6-bromochromone-2-carboxylic acid involved varying the base (e.g., sodium ethoxide vs. sodium methoxide), the number of equivalents of reagents, and the concentration of the acid used for hydrolysis. nih.gov Similar principles can be applied to the synthesis of this compound. For example, a rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids was optimized by screening different solvents, with acetonitrile (B52724) providing the desired product in good yield. acs.org Control experiments in this rhodium-catalyzed reaction confirmed that both the catalyst ([Cp*RhCl2]2) and a cesium acetate (B1210297) (CsOAc) additive were essential for the reaction to proceed. acs.org

The choice of starting materials is also critical. For the synthesis of the this compound scaffold, a common precursor is a suitably substituted salicylaldehyde, which undergoes condensation with a reagent that provides the C-2 and C-3 of the chromene ring with the attached carboxylic acid. The nature of the substituent at the meta-position of the starting N-phenoxyacetamide has been shown to have a clear effect on the regioselectivity of the reaction. acs.org

Table 1: Parameters for Optimization in Chromene Synthesis

Parameter Variables Potential Impact
Temperature Varies depending on the reaction (e.g., room temperature to 140°C) Affects reaction rate and selectivity.
Reaction Time Can range from minutes (microwave) to 24 hours or more Influences product yield and the formation of byproducts.
Solvent Dioxane, Methanol, Acetonitrile, Ethanol (B145695), Water Can control reaction pathways and affect yields. acs.org
Catalyst/Base Rhodium complexes, Piperidine, Sodium Carbonate, Pyridine-2-carboxylic acid Essential for facilitating the reaction and can influence stereoselectivity. acs.orgrsc.orgnih.gov

| Reagent Equivalents | Stoichiometric or excess | Can drive the reaction to completion and improve yields. nih.gov |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary points of functionalization include the carboxylic acid moiety at C-3, the chlorine atom at C-8, and other positions on the chromene ring such as C-2 and C-4.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is readily converted to a variety of esters, which can modulate the compound's physicochemical properties. A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Alternatively, for more sensitive substrates or when using less reactive alcohols, coupling agents can be employed. Dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) is a widely used reagent for this purpose. mdpi.com This method proceeds under mild conditions and typically affords good yields of the corresponding ester. mdpi.com Other esterification methods include reaction with acid chlorides or acid anhydrides. byjus.com

Table 2: Common Esterification Methods for Carboxylic Acids

Method Reagents Key Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H2SO4) Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com
DCC/DMAP Coupling Alcohol, Dicyclohexylcarbodiimide, 4-(Dimethylamino)pyridine Mild conditions; good for sensitive substrates. mdpi.com
From Acid Chlorides Thionyl chloride (to form acid chloride), then alcohol Highly reactive intermediate. byjus.com

| From Acid Anhydrides | Acid anhydride, Alcohol | Can be used for specific ester preparations. byjus.com |

Amidation Reactions and Formation of Carboxamide Derivatives

The synthesis of carboxamide derivatives from the carboxylic acid moiety is another important functionalization strategy. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. One method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for amidation. researchgate.net This functional group interconversion can be achieved at room temperature and generally provides good to excellent yields. researchgate.net

Coupling reagents similar to those used in esterification, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine, can also be employed to facilitate amide bond formation. researchgate.net The direct amidation of carboxylic acids with amines can also be catalyzed by various reagents, with dicyclohexylcarbodiimide being a common choice. bohrium.com

Nucleophilic Substitution Reactions at the C-8 Chlorine Position

The chlorine atom at the C-8 position of the chromene ring is a potential site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The reactivity of the C-8 position towards nucleophiles is influenced by the electronic nature of the chromene ring system. In related heterocyclic systems like purines, the C-8 position is active in both electrophilic and nucleophilic substitution reactions. mdpi.com

Halogen atoms at the C-8 position of purines can be displaced by various nucleophiles, including amines and azide (B81097) ions. mdpi.com For instance, C8-amino derivatives can be prepared by the reaction of a C8-halide with an amine, and 8-azido derivatives are readily formed through nucleophilic substitution. mdpi.com Similarly, it can be anticipated that the C-8 chloro group of this compound could be substituted by nucleophiles such as amines, thiols, and alkoxides, particularly if the chromene ring is sufficiently electron-deficient. The reaction conditions for such substitutions would likely require elevated temperatures and a suitable solvent.

Modifications at Other Positions (e.g., C-2, C-4) and their Synthetic Accessibility

Functionalization at other positions of the this compound scaffold can also be explored to further expand the chemical diversity of its derivatives. The C-4 position, often bearing a hydroxyl group in related coumarin structures, can be a site for modifications such as esterification. For example, 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) has been synthesized by reacting 4-hydroxycoumarin (B602359) with 4-bromobenzoyl chloride. nih.gov This suggests that if a hydroxyl group were present at the C-4 position of the 8-chloro-2H-chromene scaffold, it could be similarly derivatized.

The C-2 position can also be a target for modification. For instance, various substituents can be introduced at the C-2 position of the 2H-chromene ring through different synthetic strategies, including those involving catalytic methods. msu.edu The synthesis of 2-imino-2H-chromene-3-carboxamides demonstrates that the C-2 position can be functionalized with an imino group, which can then potentially be converted to a carbonyl group. rsc.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant emphasis on the development of environmentally friendly and sustainable synthetic methods. For the synthesis of chromene derivatives, including this compound, several advanced and green chemistry approaches have been explored. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify purification procedures. nih.govresearchgate.net

Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction rates and improve yields in the synthesis of chromene derivatives. nih.govresearchgate.net The use of environmentally benign solvents, such as water or ethanol-water mixtures, is another key aspect of green synthesis. nih.gov For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-EtOH mixture using a recyclable catalyst. nih.gov

The development of novel, non-toxic, and reusable catalysts is a cornerstone of green chemistry. nih.gov For chromene synthesis, various catalysts, including ionic liquids and nanoparticles, have been investigated. researchgate.net One-pot multicomponent reactions are also a hallmark of green synthesis, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.gov A study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst highlighted high atom economy and a low E-factor, confirming the green nature of the process. nih.gov

Table 3: Green Chemistry Approaches in Chromene Synthesis

Approach Description Advantages
Microwave Irradiation Use of microwave energy to heat the reaction mixture. Faster reaction rates, higher yields, improved purity. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Application of ultrasonic waves to the reaction. Enhanced reaction rates and yields. nih.govresearchgate.net
Green Solvents Use of water, ethanol, or ionic liquids instead of hazardous organic solvents. Reduced environmental impact and improved safety. nih.gov
Green Catalysts Employment of non-toxic, recyclable catalysts. Sustainability and cost-effectiveness. nih.govnih.gov

| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced waste, and simplified procedures. nih.gov |

Catalytic Systems (e.g., Metal-Free, Organocatalysis, Photocatalysis)

The choice of catalyst is pivotal in directing the synthesis of chromene derivatives, influencing reaction efficiency, selectivity, and environmental impact. Recent research has focused on moving away from traditional methods that often use hazardous reagents towards more sustainable catalytic systems. nih.govresearchgate.net

Metal-Free and Organocatalysis

Organocatalysis, a subset of metal-free catalysis, utilizes small organic molecules to accelerate chemical reactions. This approach offers a sustainable alternative to metal-based catalysts, often providing high yields and selectivity under mild conditions. rsc.org For the synthesis of chromene derivatives, various organocatalysts have been effectively employed.

Pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid bifunctional catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgnih.gov In a one-pot, multicomponent reaction of aldehydes, malononitrile, and dimedone, P2CA (15 mol%) in a water-ethanol mixture under reflux conditions afforded high yields (up to 98%) in short reaction times. rsc.org The catalyst's dual acid-base character is crucial for driving the formation of intermediates and selectively generating the final product. nih.gov Importantly, the catalyst demonstrated good recyclability, maintaining consistent performance over four cycles. rsc.orgnih.gov

Another green approach involves using an acid hydrolysate of bovine tendons, rich in amino acids like hydroxyproline (B1673980) and proline, as an organocatalyst. rsc.org This catalyst, derived from renewable materials, has proven effective in the three-component synthesis of densely functionalized 4H-chromenes under solvent-free conditions. rsc.org The conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes, such as 6-chloro-2H-chromene-3-carbaldehyde, has also been achieved using various chiral amines as organocatalysts, yielding highly functionalized chroman derivatives. arkat-usa.org

Table 1: Organocatalytic Synthesis of Chromene Analogs
CatalystReactantsSolventConditionsYieldReference
Pyridine-2-carboxylic acid (P2CA)Substituted aldehydes, Malononitrile, DimedoneWater-EtOH (1:1)RefluxUp to 98% rsc.orgnih.gov
Tendon Hydrolysate (TH)Salicylaldehyde, MalononitrileSolvent-freeNot specifiedNot specified rsc.org
Prolinol triethylsilyl ether6-chloro-2H-chromene-3-carbaldehyde, NitromethaneMethanolRoom Temp.Good arkat-usa.org

Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light as an abundant and non-toxic energy source to drive chemical transformations. nih.govresearchgate.net This methodology has been successfully applied to the synthesis and functionalization of chromene derivatives. nih.govresearchgate.net Photoredox catalysis, in particular, offers innovative strategies for constructing complex molecules under mild conditions. researchgate.net

Various photocatalytic systems have been developed for chromene synthesis. For instance, a green and efficient method uses TiO2 doped with Ag as a photocatalyst under visible light irradiation at room temperature, resulting in high yields and short reaction times. researchgate.net Another approach employs a heterogeneous nanophotocatalyst, histaminium (B1265317) tetrachlorozincate, for the one-pot, multi-component synthesis of chromenes under solventless conditions using a green LED light source. nih.gov This catalyst is effective and can be recovered and reused multiple times without significant loss of activity. nih.gov Similarly, a novel heterogeneous photoredox nanocatalyst, WO3/ZnO@NH2-EY (where EY is eosin (B541160) Y), has been fabricated for the preparation of chromeno[4,3-b]chromenes under solvent-free conditions with green LED irradiation. rsc.org Mechanistic studies suggest that reactive species like superoxide (B77818) radical anions (˙O2−) and hydroxyl radicals (OH˙) are involved in the photocatalytic process. nih.govrsc.org

Table 2: Photocatalytic Synthesis of Chromene Derivatives
PhotocatalystReactantsConditionsKey FeaturesReference
TiO2 doped AgNot specifiedVisible light, Room temp.Eco-friendly solvent, Recyclable catalyst, High yield researchgate.net
Histaminium tetrachlorozincateAromatic aldehydes, 1,3-diketone, 4-hydroxycoumarinSolventless, Green LED, Ambient temp.Recoverable catalyst, High yields, 100% atom economy nih.gov
WO3/ZnO@NH2-EYAromatic aldehydes, Dimedone, CoumarinSolventless, Green LED, Open-airRecyclable catalyst (4 runs), Low reaction time, Excellent yield rsc.org

Solvent-Free and Microwave-Assisted Synthesis Protocols

To align with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile and hazardous organic solvents and to develop energy-efficient synthetic methods. researchgate.netresearchgate.net

Solvent-Free Synthesis

Performing reactions under solvent-free conditions minimizes waste, reduces environmental pollution, and can simplify product work-up procedures. researchgate.net Several protocols for the synthesis of chromene derivatives have been developed that operate without a solvent. For example, the synthesis of 4H-chromenes has been achieved in the presence of a nano-kaoline/BF3/Fe3O4 super paramagnetic nanocatalyst under solvent-free conditions, offering high yields, low reaction times, and an easily recyclable catalyst. sharif.edu The aforementioned photocatalytic synthesis using histaminium tetrachlorozincate and WO3/ZnO@NH2-EY also proceeds efficiently under solventless conditions. nih.govrsc.org Additionally, the organocatalytic synthesis of coumarins and chromenes using a tendon hydrolysate catalyst is performed under solvent-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. researchgate.netnih.govrsc.org The synthesis of chromenes has greatly benefited from this technology, enabling rapid and efficient production of these important heterocycles. nih.gov

For instance, the synthesis of 2-oxo-2H-chromene-3-carboxylic acid (a coumarin-3-carboxylic acid) has been achieved via the Knoevenagel condensation of salicylaldehyde and Meldrum's acid under microwave irradiation. benthamdirect.com This method can be catalyzed by an agro-waste derived medium, such as Water Extract of Lemon Fruit Shell Ash (WELFSA), providing a green, solvent-free, and efficient protocol with reaction times as short as 2-6 minutes. researchgate.netbenthamdirect.com Other microwave-assisted syntheses of chromene derivatives have been reported using various catalysts and conditions, often leading to improved yields and simpler work-up procedures compared to traditional refluxing methods. rsc.orgjmest.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Methods
ProductMethodConditionsReaction TimeYieldReference
2-Oxo-2H-chromene-3-carboxylic acidMicrowave-Assisted (WELFSA catalyst)Solvent-free2-6 minutesExcellent benthamdirect.com
Conventional Heating-LongerLower researchgate.net
Substituted ChromenesMicrowave-AssistedSolvent-free, Acetic acid3-5 minutes55-84% jmest.org
Conventional RefluxEthanol20 minutes63-70% jmest.org

Sustainable Methodologies for Chromene-3-carboxylic Acid Production

Sustainable synthesis of chromene-3-carboxylic acids and their analogs involves the integration of various green chemistry principles, including the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions to minimize ecological impact. nih.govresearchgate.net

The eco-friendly production of chromene derivatives often utilizes sustainable raw materials and gentle reaction conditions. nih.gov A key strategy is the use of water as a solvent, which is inexpensive, non-toxic, and environmentally benign. scispace.comacs.org A practical, large-scale synthesis of coumarin-3-carboxylic acids has been developed via a one-pot reaction in water at room temperature, using cheap and eco-friendly catalysts like potassium carbonate or sodium azide. acs.org Similarly, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-ethanol mixture. rsc.orgnih.gov

The development of reusable catalysts is another cornerstone of sustainable chemistry. Heterogeneous catalysts, such as the nano-kaoline/BF3/Fe3O4 system, and recyclable organocatalysts like P2CA contribute significantly to waste reduction and process economy. rsc.orgnih.govsharif.edu The use of catalysts derived from renewable biomass, such as agro-waste extracts or animal-derived proteins, represents a highly sustainable approach. ijpsjournal.comrsc.orgbenthamdirect.com

Furthermore, methodologies that exhibit high atom economy and low E-factors (a measure of waste generated) are considered green. rsc.org The one-pot, multicomponent reactions often used for chromene synthesis are inherently efficient as they reduce the number of synthetic steps and minimize the need for isolating intermediates, thus saving time, labor, and resources. nih.govscispace.com The integration of energy-efficient techniques like photocatalysis and microwave irradiation further enhances the sustainability profile of chromene synthesis. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Elucidation of 8 Chloro 2h Chromene 3 Carboxylic Acid Derivatives

Influence of the Carboxylic Acid Group at C-3 on Biological Activity

The carboxylic acid group at the C-3 position of the 2H-chromene scaffold is a pivotal functional group that often governs the molecule's interaction with biological targets. Its acidic nature and ability to act as a hydrogen bond donor and acceptor make it a key anchoring point within a receptor's binding site.

Key Research Findings:

Essential for Potency in Certain Targets: Studies on related chromone (B188151) (4-oxo-4H-chromene) structures have demonstrated the critical nature of the C-3 carboxylic acid. For instance, chromone-3-carboxylic acid was found to be a potent inhibitor of human monoamine oxidase B (hMAO-B), whereas the isomeric chromone-2-carboxylic acid was almost completely inactive against both MAO isoforms. This highlights the strict positional requirement of the carboxyl group for specific enzyme inhibition.

Target-Dependent Activity: The contribution of the C-3 carboxylic acid is highly dependent on the specific biological target. In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives designed as P2Y6 receptor antagonists, replacement of the 3-nitro group with a 3-carboxylic acid or a 3-ester group resulted in a complete loss of affinity. nih.gov This indicates that for the P2Y6 receptor, the electronic and steric properties of the nitro group are essential, and the carboxylic acid is not a suitable bioisostere in this context. nih.gov

Bioisosteric Replacement: The carboxylic acid group is frequently a target for modification to improve pharmacokinetic properties, such as membrane permeability and oral bioavailability. nih.govnih.govenamine.net Common bioisosteres, which are substituents with similar physical or chemical properties, include tetrazoles, hydroxamic acids, acyl sulfonamides, and various five-membered heterocycles. nih.govresearchgate.net Replacing the carboxylic acid in 8-Chloro-2H-chromene-3-carboxylic acid with these surrogates can modulate acidity, lipophilicity, and metabolic stability, leading to altered potency and selectivity profiles. For example, converting the acid to an ester or amide can reveal whether the acidic proton is necessary for activity and can also lead to prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

Table 1: Effect of C-3 Bioisosteric Replacement on Biological Activity in Chromene Analogs Hypothetical data based on common medicinal chemistry principles and findings from related scaffolds.

C-3 Substituent Expected pKa Key Interactions Potential Impact on Activity
-COOH ~4-5 Hydrogen bond donor/acceptor, Ionic Potent but may have poor cell permeability
-COOCH₃ (Ester) N/A Hydrogen bond acceptor Loss of ionic interaction; may be inactive or act as a prodrug
-CONH₂ (Amide) ~17 Hydrogen bond donor/acceptor Different geometry and H-bonding pattern; activity is target-dependent
-Tetrazole ~5-6 Acidic proton, H-bond acceptor Can mimic carboxylic acid; may improve metabolic stability and permeability nih.gov
-SO₂NH₂ (Sulfonamide) ~10 Hydrogen bond donor/acceptor Different acidity and spatial arrangement; outcome is target-specific

Role of the Chlorine Substituent at C-8 on Pharmacological Profiles

The chlorine atom at the C-8 position significantly influences the molecule's physicochemical properties and its interactions with target proteins. Halogen atoms are widely used in drug design to modulate potency, selectivity, and pharmacokinetic profiles. nih.gov

Key Research Findings:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring. This modification can influence the pKa of other functional groups and affect interactions with the biological target, such as pi-stacking or cation-pi interactions.

Steric Influence and Binding Pocket Occupancy: The C-8 position is located adjacent to the fused pyran ring. A substituent at this position can have a significant steric impact, influencing the preferred conformation of the molecule and its fit within a binding pocket. In studies of P2Y6 receptor antagonists based on a 2H-chromene scaffold, substitution at the 8-position with bulky groups like triethylsilylethynyl was tolerated, maintaining micromolar affinity. nih.gov However, attaching long-chain functionalized groups at the C-8 position led to a significant drop in affinity compared to similar substitutions at the C-6 position, suggesting that the space around C-8 is more sterically constrained in that specific receptor. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the receptor. This specific interaction can provide an additional anchor point, enhancing binding affinity and selectivity. The importance of halogen atoms in determining biological potential has been noted in various studies on halogenated chromenes. nih.gov

Impact of Stereochemistry at C-2 on Ligand-Receptor Interactions

The C-2 carbon of the 2H-chromene ring is a chiral center when it bears a substituent other than hydrogen. The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of drug action, as biological receptors are themselves chiral and often exhibit stereoselectivity in ligand binding. longdom.orgnih.gov

Key Research Findings:

Enantioselective Binding: The two enantiomers (R and S forms) of a chiral molecule can have vastly different affinities for a target receptor. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a potent biological response, while the other (the distomer) may bind weakly or not at all. longdom.org For 2H-chromene derivatives, the substituent at the C-2 position projects from the chiral center, and its orientation is critical for proper interaction with amino acid residues in the receptor pocket.

Differential Biological Activity: The differential binding of enantiomers often translates into significant differences in pharmacological activity, potency, and even the nature of the response (e.g., agonist vs. antagonist). While specific studies on the stereochemistry of this compound are limited, research on other chiral heterocyclic compounds consistently demonstrates the pivotal role of stereochemistry. nih.gov For example, in a study on antimalarial agents, isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers, highlighting the strict stereochemical requirements for activity. nih.gov

Implications for Drug Development: Because of stereoselectivity, it is often advantageous to develop a single enantiomer of a drug (an enantiopure drug) rather than a racemic mixture (a 1:1 mixture of both enantiomers). This can lead to a better therapeutic index, reducing the potential for off-target effects and metabolic burden caused by the less active or inactive distomer.

Effects of Substituents at Other Positions (C-4, C-6, C-7) on Activity and Selectivity

Modifying the chromene core at positions other than C-2, C-3, and C-8 provides a powerful strategy for fine-tuning the pharmacological profile of the lead compound. Substituents at C-4, C-6, and C-7 can influence potency, selectivity, and pharmacokinetic properties.

Key Research Findings:

C-6 Position: The C-6 position is often a favorable site for substitution. In the 3-nitro-2-(trifluoromethyl)-2H-chromene series of P2Y6R antagonists, various substitutions at C-6 were well-tolerated. nih.gov Analogs with 6-fluoro and 6-chloro groups showed enhanced potency compared to other halogens at that position. nih.gov Furthermore, this position proved amenable to the attachment of long, extended chains, which in some cases dramatically increased affinity, suggesting that the C-6 position points towards a region of the receptor that can accommodate bulk and engage in additional interactions. nih.gov

C-7 Position: The C-7 position is another key site for modification. In the context of coumarin (B35378) derivatives, substitutions at C-7 have been shown to be critical for selectivity towards monoamine oxidase (MAO) subtypes. A study on coumarin-based 5-HT1A receptor antagonists found that the nature of the linker attached to a C-7 hydroxyl group significantly impacted activity. mdpi.com

C-4 Position: The C-4 position is part of the pyran ring and directly influences the ring's conformation and the spatial orientation of C-3 substituents. In many 4H-chromene derivatives, a bulky aryl group at C-4 is a common feature. mdpi.com The nature of this substituent (e.g., electron-donating or electron-withdrawing groups on the phenyl ring) can significantly impact biological activity, as demonstrated in studies on cytotoxic and antimicrobial 4H-chromenes. nih.govresearchgate.net

Table 2: Summary of Substituent Effects at C-4, C-6, and C-7 on Chromene Scaffolds Based on findings from various chromene and coumarin derivative studies.

Position Type of Substituent Observed Effect on Activity Reference Scaffold
C-4 Phenyl, Substituted Phenyl Essential for activity; halogenation of the phenyl group can increase cytotoxicity. 4H-Benzo[h]chromenes researchgate.net
C-6 Halogens (F, Cl) Increased potency compared to H or other halogens. 2H-Chromene P2Y6R Antagonists nih.gov
C-6 Long alkyl/alkynyl chains Tolerated and can significantly enhance affinity. 2H-Chromene P2Y6R Antagonists nih.gov
C-7 Alkoxy linkers Length and nature of the linker are critical for receptor affinity and selectivity. Coumarin 5-HT1A Antagonists mdpi.com

Computational Chemistry in SAR Analysis: Molecular Docking and Ligand-Based Design for this compound Analogs

Computational chemistry is an indispensable tool for elucidating SAR, providing insights into how ligands interact with their biological targets at a molecular level. Molecular docking and ligand-based methods are particularly valuable for rationalizing experimental results and guiding the design of new analogs. brieflands.comresearchgate.netsemanticscholar.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound analogs, docking studies can:

Identify Key Interactions: Visualize how the C-3 carboxylic acid forms hydrogen bonds or ionic interactions with specific amino acid residues (e.g., Lys, Arg, His).

Explain Substituent Effects: Rationalize why certain substituents enhance or diminish activity. For example, docking could show that the C-8 chlorine atom fits into a specific hydrophobic pocket or forms a beneficial halogen bond. brieflands.comnih.gov

Predict Binding Modes: Determine the binding poses of different analogs, helping to understand selectivity between different receptor subtypes. Studies on other chromene derivatives have successfully used docking to determine the probable binding modes of active compounds. nih.govnih.gov

Ligand-Based Design: When the 3D structure of the target receptor is unknown, ligand-based methods are employed. These approaches use the structures of a set of known active molecules to infer the properties required for binding.

3D-QSAR (Quantitative Structure-Activity Relationship): Methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) build a 3D model that correlates the physicochemical properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activity. This can generate contour maps that highlight regions where, for example, bulky groups or positive charges are favorable or unfavorable for activity.

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR Data

Pharmacophore modeling distills the complex SAR information into a simple 3D model that defines the essential structural features required for biological activity. nih.govdergipark.org.trnih.gov This model serves as a blueprint for designing new molecules and for virtual screening of compound libraries to find novel hits.

Pharmacophore Model Development: Based on the SAR of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor/anionic feature corresponding to the C-3 carboxylic acid.

A hydrophobic/aromatic feature representing the benzene (B151609) ring of the chromene core.

A hydrophobic/halogen bond donor feature for the C-8 chlorine.

An additional hydrophobic feature or hydrogen bond donor/acceptor depending on the substituent at the C-2 position.

Lead Optimization Strategies: The SAR data and the resulting pharmacophore model guide the lead optimization process, which aims to improve the potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the lead compound. researchgate.net Key strategies include:

Scaffold Hopping: Replacing the chromene core with a different scaffold while maintaining the key pharmacophoric features in the correct 3D orientation.

Bioisosteric Replacement: Systematically replacing the C-3 carboxylic acid with various bioisosteres to improve cell permeability and metabolic stability, as discussed in section 3.1. nih.govsemanticscholar.org

Systematic Derivatization: Exploring a matrix of substituents at the C-4, C-6, and C-7 positions to maximize potency and selectivity, guided by QSAR and docking predictions.

Stereochemical Optimization: If the C-2 position is chiral, synthesizing and testing individual enantiomers to identify the more active and safer eutomer for further development.

By integrating these diverse SAR approaches, medicinal chemists can systematically refine the structure of this compound to develop optimized drug candidates with superior therapeutic profiles.

Biological Activities and Molecular Mechanisms of Action for 8 Chloro 2h Chromene 3 Carboxylic Acid Derivatives

Broad Spectrum of Investigated Biological Activities

Research into the biological effects of 8-Chloro-2H-chromene-3-carboxylic acid and its derivatives has revealed a range of activities, although the volume of research for this specific scaffold is more limited compared to the broader chromene and coumarin (B35378) classes. The following sections detail the reported biological activities.

The antimicrobial potential of chromene and coumarin derivatives is well-documented, with substitutions on the heterocyclic ring system playing a crucial role in their activity. Halogenated derivatives, in particular, have shown enhanced antimicrobial effects.

Antibacterial Activity:

While specific studies focusing exclusively on this compound derivatives are limited, research on related chloro-substituted coumarin compounds has demonstrated notable antibacterial action. For instance, a derivative of 6-chloro-coumarin, (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one, exhibited significant zones of inhibition against E. coli (30 mm) and S. aureus (32 mm). arabjchem.org Another study on ethyl 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate screened its activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Salmonella typhimurium) bacteria using the broth microdilution method. uomphysics.net Furthermore, a series of coumarin-3-carboxamide derivatives have been synthesized and tested against various bacterial strains, with some compounds showing moderate activity. lew.ro

Antifungal Activity:

The antifungal properties of chromene derivatives have also been a subject of investigation. A study on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives revealed that some of these compounds exhibit antifungal activity against common fungi. researchgate.net For example, one derivative showed a 60.29% inhibition rate against Fusarium oxysporum at a concentration of 500 ppm. researchgate.net Another research effort on 1H-1,2,4-triazole functionalized chromenols demonstrated that twelve of the fourteen tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of eight fungi. nih.gov

Table 1: Antimicrobial Activity of Selected Chromene and Coumarin Derivatives

Compound/Derivative Test Organism Activity/Measurement Reference
(E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one E. coli 30 mm zone of inhibition arabjchem.org
(E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one S. aureus 32 mm zone of inhibition arabjchem.org
Ethyl 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium Screened for antibacterial activity uomphysics.net
Ethyl 2-oxo-2H-chromene-3-carboxylate derivative (3b) Fusarium oxysporum 60.29% inhibition at 500 ppm researchgate.net
1H-1,2,4-triazole functionalized chromenols Panel of 8 fungi Higher activity than ketoconazole and bifonazole nih.gov
Coumarin-3-carboxamide derivatives Various bacteria and fungi Moderate antibacterial and antifungal activity lew.ro

The potential of coumarin-based compounds as anticancer agents has been extensively explored. Hydroxylated coumarin-3-carboxylic acid ligands and their silver complexes have demonstrated concentration-dependent cytotoxic effects against human-derived carcinoma cell lines (A-498 and Hep-G2). nih.gov Notably, these silver complexes showed selective cytotoxicity towards carcinoma cells over non-carcinoma cell lines. nih.gov The cytotoxicity of these coumarin-silver complexes was found to be 2 to 5.5 times greater than that of cisplatin (B142131) against Hep-G2 cells. nih.gov

In another study, halogenated coumarin derivatives, specifically 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile, exhibited significant antiproliferative effects in thyroid cancer-derived cells (TPC-1). nih.gov Furthermore, a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been synthesized and evaluated for their in vitro proliferation inhibitory activities against human non-small cell lung cancer cell lines, A549 and NCI-H460. researchgate.net

Table 2: Antiproliferative Activity of Selected Coumarin and Chromene Derivatives

Compound/Derivative Cell Line Activity/Measurement Reference
Silver complexes of hydroxylated coumarin-3-carboxylic acids A-498 and Hep-G2 (carcinoma) Concentration-dependent cytotoxicity nih.gov
6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile TPC-1 (thyroid cancer) Antiproliferative effect nih.gov
6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile TPC-1 (thyroid cancer) Antiproliferative effect nih.gov
3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives A549 and NCI-H460 (lung cancer) Proliferation inhibitory activities researchgate.net

While direct studies on the anti-inflammatory mechanisms of this compound derivatives are not extensively available, research on related carboxylic acid derivatives provides insights into potential pathways. For example, certain pterostilbene-carboxylic acid derivatives with an oxime ether moiety have been identified as potent COX-2 inhibitors. nih.gov These compounds exert their anti-inflammatory effects by down-regulating the expression of COX-2 and iNOS, and by modulating NF-κB/MAPK signaling pathways. nih.gov This suggests that chromene-3-carboxylic acid derivatives could potentially exhibit anti-inflammatory activity through similar mechanisms.

The chromene scaffold is a component of several compounds with antiviral activity. A study focused on 2,2-dimethyl-2H-chromene derivatives for their potential as antiphytovirals against the Potato virus Y (PVY). nih.gov Several of these derivatives demonstrated curative and protective activities in the range of 60-70%, which was significantly higher than the commercial agent Ningnanmycin. nih.gov The antiviral potency of coumarin derivatives against various viruses, including HIV and HCV, has also been reviewed, indicating that this class of compounds can interfere with different stages of the viral life cycle.

Derivatives of coumarin-3-carboxylic acid have been investigated for their ability to inhibit various enzymes. A number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and showed significant inhibitory activity against acetylcholinesterase (AChE). researchgate.net The introduction of a benzyloxy moiety at the 7-position of the coumarin scaffold was found to enhance the anti-AChE activity. researchgate.net Another study reported on 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-one analogs as selective inhibitors of butyrylcholinesterase (BuChE) over AChE. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Coumarin Derivatives

Compound/Derivative Target Enzyme Activity/Measurement Reference
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides Acetylcholinesterase (AChE) Significant inhibitory activity researchgate.net
7-(4-fluorobenzyl)oxy derivative Acetylcholinesterase (AChE) IC50 value of 0.16 μM researchgate.net
3-[omega-(benzylmethylamino)alkoxy]xanthen-9-one analogs Butyrylcholinesterase (BuChE) High selectivity over AChE nih.gov

Molecular Mechanisms Underlying Observed Bioactivities

The diverse biological activities of chromene and coumarin derivatives stem from a variety of molecular mechanisms.

In the context of antimicrobial activity , the proposed mechanisms for chromene derivatives include the inhibition of essential enzymes in microbial metabolic pathways. For instance, some antifungal chromenol derivatives are thought to act through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an important enzyme in fungal cell membrane biosynthesis. nih.gov

The antitumor effects of these compounds are often attributed to their ability to induce apoptosis and modulate cellular signaling pathways. The silver complexes of hydroxylated coumarin-3-carboxylic acids were found to inhibit DNA synthesis, which did not appear to be mediated through intercalation. nih.gov Halogenated coumarin derivatives have been shown to induce apoptosis in thyroid cancer cells. nih.gov This apoptotic induction was associated with a slight increase in the G2/M phase and a decrease in the S phase of the cell cycle. nih.gov Furthermore, a diiodocoumarin derivative was observed to cause a significant increase in reactive oxygen species (ROS) levels in cancer cells. nih.gov

The antiviral mechanism of 2,2-dimethyl-2H-chromene derivatives against Potato virus Y involves the inhibition of virion assembly by outcompeting the interaction between the virus capsid protein and viral RNA. nih.gov

The anticholinesterase activity of coumarin derivatives is based on their ability to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine. Docking studies have shown that these compounds can occupy both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE.

Enzyme Inhibition Profiles

Derivatives of the chromene and coumarin-3-carboxylic acid core structures have demonstrated inhibitory activity against several key enzyme families.

Topoisomerases and DNA Gyrase: Some aryl-substituted derivatives of 8/9-bromo-1H-benzo[f]chromene have been shown to induce cell-cycle arrest and apoptosis in human cancer cells through the dual inhibition of topoisomerases I and II. researchgate.net DNA gyrase, a type II topoisomerase unique to prokaryotes, is another target for chromene derivatives. mdpi.com Docking experiments suggest that certain novel chromene derivatives share a similar binding mode to known DNA gyrase B inhibitors like clorobiocin (B606725) and novobiocin, indicating their potential as antimicrobial agents. islandarchives.ca

Kinases: The chromene scaffold has been associated with the inhibition of various protein kinases. For instance, certain 4-Aryl-4H-chromene-3-carbonitrile derivatives are reported to effectively inhibit Src kinases. mdpi.com Additionally, some hydroxy-substituted-chromene-carboxylic acid derivatives have shown activity against phosphoinositide 3-kinases (PI3K).

Monoamine Oxidase (MAO): Chromone-3-carboxylic acid, a closely related structure, has been identified as a potent and highly selective inhibitor of human monoamine oxidase B (hMAO-B). researchgate.net This selectivity is significant as MAO-B inhibitors are explored for treating neurodegenerative disorders like Parkinson's disease. researchgate.net Studies on various 3-substituted coumarin derivatives further confirm the potential of this structural class as MAO inhibitors.

Interference with Cellular Signaling Pathways

Chromene derivatives profoundly impact fundamental cellular processes such as cell proliferation and apoptosis, primarily in the context of cancer research.

Cell Proliferation and Apoptosis: A wide array of chromene, benzochromene, and dihydropyrano[c]chromene derivatives have been shown to inhibit the growth of various cancer cell lines. nih.govnih.gov The mechanism often involves the induction of apoptosis, a form of programmed cell death. For example, certain benzo[h]chromene derivatives trigger apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govtandfonline.com This is achieved by modulating the expression of key regulatory proteins, including an increase in pro-apoptotic proteins like Fas and caspases 3 and 8, and a decrease in the anti-apoptotic protein Bcl-2. nih.govtandfonline.com

Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS). proquest.com Furthermore, the anti-proliferative effects can also be mediated by inducing cell cycle arrest, often at the G1/S phase, by regulating the expression of cyclin-dependent kinase 2 (CDK-2) and CyclinD1. nih.govtandfonline.com

Table 1: Effects of Chromene Derivatives on Apoptosis-Related Proteins
Compound ClassEffectTarget Protein/PathwayCell LineReference
Benzo[h]chromenesIncreased ExpressionCaspase 3, Caspase 8, FasHL-60 nih.govtandfonline.com
Benzo[h]chromenesDecreased ExpressionBcl-2, CDK-2, CyclinD1HL-60 nih.govtandfonline.com
Dihydropyrano [2,3-g] chromenesDown-regulationBCL2K562 nih.gov
Dihydropyrano [2,3-g] chromenesUp-regulationBaxK562 nih.gov
Novel Chromene Derivatives (C1, C2)ActivationCaspase-8, Caspase 3/7MDA-MB-231 mdpi.com

Receptor Binding Affinity and Selectivity

Endothelin-A (ETA) Receptors: While the broader class of carboxylic acids and sulfonamides has been extensively studied as endothelin receptor antagonists, specific data on this compound is not prominent. nih.govresearchgate.net However, research on related structures provides a basis for potential activity. For instance, a derivative, 2-(Benzo researchgate.netcolab.wsdioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255), was identified as a potent and selective ETA receptor antagonist. acs.org This indicates that the chromene-3-carboxylic acid scaffold can be effectively utilized for targeting this receptor.

Interaction with Specific Biomolecules

DNA Interaction: The interaction of chromene derivatives with DNA is a significant aspect of their mechanism of action. Spectroscopic and viscosity studies have shown that various derivatives bind to DNA, with the mode of interaction being a key determinant of their biological effect. nih.gov Some benzochromene derivatives, such as 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile, have been found to bind to the minor groove of DNA. colab.wstandfonline.com The binding constant (Kb) for this interaction was calculated to be 2.5 × 10³ M⁻¹. tandfonline.com Other studies on 3-formyl chromone (B188151) derivatives suggest an intercalation binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net

Protein Interaction: The carboxylic acid moiety present in the target compound and its derivatives suggests a high potential for interaction with proteins, particularly with albumin, the most abundant protein in blood plasma. Studies on coumarin-3-carboxylic acid have demonstrated binding to both human serum albumin (HSA) and bovine serum albumin (BSA). Thermodynamic analysis of these interactions indicates that hydrogen bonding and van der Waals forces are the primary drivers for binding to HSA.

In Vitro Assays and Methodologies for Biological Evaluation

A variety of standardized in vitro assays are employed to determine the biological activities of chromene derivatives.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

The initial screening of potential anticancer agents typically involves assessing their cytotoxicity against various human cancer cell lines. researchgate.net

MTT Assay: The most common method is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. proquest.comtandfonline.com This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Apoptosis Detection: To confirm that cell death occurs via apoptosis, several techniques are used. Morphological changes associated with apoptosis can be observed using fluorescence microscopy after staining with dyes like acridine (B1665455) orange and ethidium (B1194527) bromide. proquest.comtandfonline.com Flow cytometry, combined with Annexin V/propidium iodide (PI) staining, provides a quantitative analysis of apoptotic and necrotic cells. nih.govtandfonline.com

Enzyme Activity Assays for Inhibition Studies

To evaluate the inhibitory effect of chromene derivatives on specific enzymes, various biochemical assays are utilized. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. mdpi.comsci-hub.se

Spectrophotometric/Fluorometric Assays: Many enzyme assays rely on the production or consumption of a chromogenic or fluorogenic substrate or product, which can be measured over time using a plate reader. sci-hub.senih.gov For example, the activity of monoamine oxidases can be determined by measuring the production of hydrogen peroxide.

DNA Relaxation/Decatenation Assays: For topoisomerases, the activity is often assessed by their ability to alter the topology of DNA. An agarose (B213101) gel-based assay can be used to monitor the relaxation of supercoiled plasmid DNA into its relaxed form. islandarchives.ca Inhibition is observed as a decrease in the amount of relaxed DNA.

Table 2: Common In Vitro Assays for Evaluating Chromene Derivatives
Assay TypePurposeMethodologyReference
MTT AssayCytotoxicity/Cell ViabilityColorimetric measurement of mitochondrial dehydrogenase activity proquest.comtandfonline.com
Acridine Orange/Ethidium Bromide StainingApoptosis DetectionFluorescence microscopy to observe nuclear morphology proquest.comtandfonline.com
Annexin V/PI StainingApoptosis QuantificationFlow cytometry to differentiate between live, apoptotic, and necrotic cells nih.govtandfonline.com
DNA Relaxation AssayTopoisomerase InhibitionAgarose gel electrophoresis to monitor changes in DNA supercoiling islandarchives.ca
Spectrophotometric Enzyme AssayEnzyme InhibitionMeasurement of change in absorbance of a substrate or product nih.gov

Microbial Growth Inhibition Assays

Derivatives of the 8-Chloro-2H-chromene scaffold have been systematically evaluated for their ability to inhibit the growth of various microbial pathogens. Research has particularly focused on multi-drug resistant (MDR) bacterial strains, which pose a significant global health threat.

In one prominent study, a series of new 2-aryl-3-nitro-2H-chromene derivatives were synthesized and tested for their in vitro antibacterial potential. The findings revealed that the antibacterial efficacy of these compounds is highly dependent on the substitution patterns on the chromene core. Specifically, tri-halogenated 3-nitro-2H-chromenes demonstrated potent activity against staphylococcal species. nih.gov

Among the tested compounds, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most effective antibacterial agent in the series. It showed significant inhibitory activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL and 1–4 µg/mL, respectively. nih.govresearchgate.net In contrast, mono-halogenated nitrochromenes exhibited more moderate anti-staphylococcal activity, with MIC values typically ranging from 8 to 32 μg/mL. nih.govresearchgate.net The enhanced activity of the tri-halogenated derivatives, particularly those with substitutions at the C-6 and C-8 positions of the chromene ring, underscores the importance of this halogenation pattern for potent antibacterial action. nih.gov The tested chromene derivatives were notably effective against Gram-positive bacteria but did not show efficacy against Gram-negative bacterial strains. nih.gov

The data below summarizes the antimicrobial activity of a key 8-chloro-2H-chromene derivative against various multidrug-resistant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene

Bacterial StrainTypeMIC (µg/mL)
S. aureus (MRSA)Gram-positive4
S. epidermidis (MRSE)Gram-positive1-4
S. epidermidis (Clinical Isolate 1)Gram-positive2
S. epidermidis (Clinical Isolate 2)Gram-positive1
S. epidermidis (Clinical Isolate 3)Gram-positive4

Data sourced from studies on halogenated 3-nitro-2H-chromenes. nih.govresearchgate.net

Theoretical Insights into Biological Activity: Quantum Chemical Calculations and Molecular Dynamics Simulations

To better understand the structure-activity relationships and the molecular basis for the observed biological activities of chromene derivatives, researchers employ computational methods such as quantum chemical calculations and molecular dynamics (MD) simulations. mdpi.com These theoretical approaches provide critical insights into the electronic and structural properties of the molecules, which govern their interactions with biological targets.

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to determine the optimized molecular geometry, electronic structure, and reactivity parameters of chromene derivatives. nih.gov Key aspects analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller energy gap generally corresponds to higher reactivity. sapub.org These calculations help to elucidate how different substituents, such as the chloro group at the 8-position, influence the electron distribution and reactivity of the entire molecule, thereby affecting its biological function. nih.gov

Furthermore, these computational methods can map the molecular electrostatic potential (MEP), which reveals the charge distribution and helps identify regions of the molecule that are likely to engage in electrostatic interactions with a biological receptor. nih.gov This is essential for understanding how the compound docks into the active site of a target enzyme or protein.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as an this compound derivative, and its biological target. mdpi.com By simulating the movements of atoms over time, MD can predict the stability of the ligand-receptor complex, identify key binding interactions (like hydrogen bonds and hydrophobic interactions), and calculate the binding free energy. This information is invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity. While specific MD simulation studies on this compound are not extensively detailed in the available literature, the application of these techniques to the broader class of coumarin and chromene derivatives is well-established for exploring their mechanisms of action against various biological targets. mdpi.com

Analytical and Spectroscopic Characterization in Research of 8 Chloro 2h Chromene 3 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are paramount in elucidating the molecular structure of 8-Chloro-2H-chromene-3-carboxylic acid and its derivatives by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for mapping the connectivity of atoms in a molecule. In the case of chromene-3-carboxylic acids, the chemical shifts (δ) of the protons and carbons are influenced by their electronic environment.

For the parent compound, coumarin-3-carboxylic acid, the proton NMR spectrum in DMSO-d6 shows a characteristic singlet for the proton at the C-4 position at approximately 8.76 ppm. chemicalbook.com The aromatic protons appear in the range of 7.42 to 7.92 ppm, and the carboxylic acid proton is observed as a broad singlet at around 13 ppm. chemicalbook.com

The ¹³C NMR spectrum of ethyl 2-oxo-2H-chromene-3-carboxylate shows the carbonyl carbon of the lactone at approximately 156.8 ppm and the ester carbonyl carbon at around 163.1 ppm. derpharmachemica.com The carbon at the C-4 position is typically observed around 148.7 ppm. derpharmachemica.com For this compound, the carboxylic acid carbonyl carbon would be expected in a similar downfield region.

¹H NMR and ¹³C NMR Data for Representative Chromene-3-Carboxylic Acid Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Ethyl 2-oxo-2H-chromene-3-carboxylate1.41-1.45 (t, 3H, CH₃), 4.41-4.46 (q, 2H, OCH₂), 7.34-7.39 (m, 2H, ArH), 7.63-7.69 (m, 2H, ArH), 8.56 (s, 1H, C-4 H)14.2, 62.0, 116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 148.7, 155.2, 156.8, 163.1 derpharmachemica.com
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate1.40-1.44 (t, 3H, CH₃), 3.98 (s, 3H, OCH₃), 4.40-4.45 (q, 2H, OCH₂), 7.18-7.30 (m, 3H, ArH), 8.52 (s, 1H, C-4 H)14.2, 56.3, 62.0, 115.8, 118.4, 118.5, 120.6, 124.7, 144.9, 147.1, 148.9, 156.2, 163.1 derpharmachemica.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the most prominent absorption bands would be from the carbonyl groups of the lactone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid. The C=O stretching vibration for the lactone in similar structures is typically observed around 1767 cm⁻¹. derpharmachemica.com The carboxylic acid C=O stretch would also be present in this region. The O-H stretch of the carboxylic acid is expected to be a broad band in the region of 2500-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For ethyl 2-oxo-2H-chromene-3-carboxylate, the ESI/MS spectrum shows a [M+1]⁺ peak at m/z 219.1, confirming its molecular weight. derpharmachemica.com A base peak is observed at m/z 173.2, corresponding to the loss of the ethoxy group (-OCH₂CH₃). derpharmachemica.com For this compound, the molecular ion peak would be expected, and fragmentation would likely involve the loss of the carboxylic acid group.

Crystallographic Studies for Solid-State Structure Determination (X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions. While the crystal structure of this compound itself is not detailed in the provided search results, studies on closely related derivatives, such as ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, illustrate the methodology and the type of information that can be obtained.

In a typical crystallographic study, single crystals of the compound are grown and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. For ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, the compound crystallizes in the monoclinic crystal system with the P2₁/n space group. The analysis reveals the planarity of the coumarin (B35378) ring system and the orientation of the substituent groups. Intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal packing, can also be identified.

Crystallographic Data for a Representative Chromene Derivative: Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5355(6)
b (Å)17.9307(14)
c (Å)9.9423(8)
β (°)100.974(3)
Volume (ų)1318.81(18)
Z4

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture with high resolution. For carboxylic acids, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The purity of the synthesized compound can be determined by the presence of a single peak in the chromatogram.

Derivatization is sometimes employed to enhance the detection of carboxylic acids that lack a strong chromophore. Fluorescent labeling reagents can be reacted with the carboxylic acid group to produce a highly fluorescent derivative, allowing for sensitive detection.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For example, the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate was monitored by TLC using a mobile phase of petroleum ether and ethyl acetate (B1210297) (8:2 v/v).

Future Directions and Research Perspectives for 8 Chloro 2h Chromene 3 Carboxylic Acid in Drug Discovery

Exploration of Novel Therapeutic Targets for Chromene-3-carboxylic Acid Analogs

While chromene derivatives have established activities, future research is geared towards identifying and validating novel therapeutic targets. The structural versatility of the chromene scaffold allows for its adaptation to interact with a wide array of biological macromolecules, opening up new avenues for drug discovery.

Key areas of exploration include:

Neurodegenerative Diseases: Beyond well-studied targets, research is expanding. For instance, in Alzheimer's disease (AD), which is known to be a complex and multifactorial condition, the focus is on designing chromone-based analogs that can modulate newly identified pathological pathways. nih.govresearchgate.net

Antiviral Applications: Recent studies have shown that 2H-chromene derivatives can act as potent antiphytovirals. nih.gov The mechanism involves inhibiting virion assembly by interfering with the interaction between the virus coat protein (CP) and viral RNA. The identification of specific binding sites, such as the conserved residue Ser125 on the potato virus Y (PVY) coat protein, provides a basis for targeting other viral proteins with similar structural motifs. nih.gov

Oncology: The anticancer properties of chromene derivatives are well-documented. researchgate.net Future work will likely focus on specific and less-explored targets within cancer signaling pathways, such as unique kinases or protein-protein interactions that are critical for tumor growth and survival.

Inflammatory Pathways: Chromones are known for their anti-inflammatory properties. nih.gov Research is moving towards identifying specific enzymes or receptors within the inflammatory cascade, such as novel lipoxygenases or cytokines, that can be selectively modulated by new chromene-3-carboxylic acid analogs.

The exploration of these novel targets is often guided by a deeper understanding of disease biology and the application of chemoproteomics and other target identification technologies.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

To minimize off-target effects and improve therapeutic efficacy, the rational design of highly selective and potent inhibitors is paramount. rsc.org This involves a detailed understanding of the target's three-dimensional structure and the specific molecular interactions that govern ligand binding.

Several strategies are being employed to design next-generation 8-Chloro-2H-chromene-3-carboxylic acid derivatives:

Structure-Based Drug Design (SBDD): By utilizing X-ray crystal structures of target proteins, researchers can design chromene derivatives that fit precisely into the active site. For example, the design of selective phosphodiesterase 8A (PDE8A) inhibitors was guided by targeting a specific residue, Tyr748, leading to a compound with an IC50 of 0.010 μM and high selectivity. nih.gov This approach allows for the optimization of hydrogen bonds, hydrophobic interactions, and other forces to maximize binding affinity and selectivity.

Molecular Hybridization: This strategy involves combining the chromene scaffold with other known pharmacophores to create hybrid molecules with improved or dual activities. This has been successfully used to develop 2,2-dimethyl-2H-chromene derivatives with potent antiviral activity against PVY. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) models are used to understand the relationship between the chemical structure of the chromene derivatives and their biological activity. These models help in identifying key structural features required for potency and can guide the design of new analogs with enhanced effects. This method was instrumental in identifying a highly effective anti-PVY compound. nih.gov

These rational design approaches are iterative, involving cycles of design, synthesis, and biological evaluation to progressively refine the molecular architecture for optimal performance.

Table 1: Rational Design Strategies for Chromene-Related Scaffolds
Design StrategyTarget ClassKey ObjectiveExample OutcomeReference
Structure-Based DesignPhosphodiesterases (PDE8A)Enhance selectivity by targeting specific amino acid residues (Tyr748).Identified a lead compound with an IC50 of 0.010 μM and over 220-fold selectivity against other PDEs. nih.gov
Molecular HybridizationViral Coat Proteins (PVY CP)Improve antiviral potency by combining chromene with other active units.Developed derivatives with significantly better inactivation effects (EC50 = 53.3 μg/mL) than commercial drugs. nih.gov
3D-QSAR ModelingViral Coat Proteins (PVY CP)Guide compound optimization based on structure-activity relationships.Aided in the identification of the most potent antiviral compounds in a series. nih.gov
Structural ModificationAurora A KinaseEnhance selectivity over related kinases (Aurora B).Designed a quinazoline-based carboxylic acid lead with a distinct selectivity profile. mdpi.com

Application of Artificial Intelligence and Machine Learning in Chromene Derivative Design

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening: AI/ML models can rapidly screen vast virtual libraries of chromene derivatives to identify compounds with a high probability of binding to a specific target. researchgate.netnih.gov This significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models can design entirely new chromene-based molecules from the ground up, tailored to have specific desired properties. researchgate.net These models learn the underlying chemical rules from large datasets and can generate novel structures that are optimized for potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com

Property Prediction: ML algorithms can accurately predict various biological and physicochemical properties, such as binding affinity, toxicity, and pharmacokinetics, directly from a molecule's structure. mdpi.comnih.gov This allows for the in silico optimization of lead compounds before committing to costly and time-consuming synthesis.

Synthesis Planning: AI-driven systems are being developed to help chemists devise the most efficient synthetic routes for creating new molecules, which is a significant bottleneck in drug discovery. acm.org

The integration of AI and ML into the design pipeline for chromene derivatives promises to accelerate the discovery of new drug candidates by making the process more efficient and predictive. nih.gov

Table 2: Applications of AI/ML in the Drug Discovery Workflow
Application AreaAI/ML TechniqueObjectiveReference
Virtual ScreeningSupervised ML Classifiers (e.g., RF, SVM)Predict bioactivity and screen large chemical libraries at high throughput. mdpi.comresearchgate.net
De Novo DesignGenerative Models, Deep LearningCreate novel molecules with desired properties and reduced side effects. mdpi.comacm.org
ADMET PredictionQuantitative Structure-Activity Relationship (QSAR) modelsEvaluate drug-like properties (absorption, distribution, metabolism, excretion, toxicity) in silico. mdpi.com
Binding Affinity PredictionGraph Neural Networks (GNN), Deep LearningMore accurately predict protein-ligand binding affinity compared to traditional methods. mdpi.com

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

For complex, multifactorial diseases like Alzheimer's, a therapeutic strategy involving the simultaneous modulation of multiple targets is gaining traction. nih.gov The development of Multi-Target-Directed Ligands (MTDLs) from a single molecule offers a promising approach. nih.govresearchgate.net The chromone (B188151) scaffold is particularly well-suited for the design of MTDLs due to its chemical tractability and ability to interact with diverse biological targets. nih.govresearchgate.net

A significant research effort has been devoted to developing chromone-based MTDLs for Alzheimer's disease. nih.gov This strategy is driven by the knowledge that the disease involves multiple interconnected pathological pathways, including cholinergic deficits and neuronal damage from oxidative stress. nih.govresearchgate.net

Key targets for chromone-based MTDLs in Alzheimer's disease include:

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.

Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes can reduce oxidative stress and neuroinflammation in the brain.

Researchers have successfully synthesized and screened libraries of chromone derivatives, identifying compounds that act as potent, dual inhibitors of both cholinesterases and monoamine oxidases. nih.govresearchgate.net For example, specific chromone derivatives have been identified as promising multi-target inhibitors, with one compound showing potent, selective, and bifunctional inhibition of acetylcholinesterase (AChE) alongside dual human MAO inhibitory activity. nih.govresearchgate.net The future in this area involves expanding the MTDL concept to other complex diseases and incorporating additional relevant targets to create even more effective therapeutic agents.

Table 3: Examples of Chromone-Based Multi-Target Directed Ligands for Alzheimer's Disease
Compound SeriesPrimary TargetsKey FindingReference
Chromone-based acrylate (B77674) derivativesAcetylcholinesterase (AChE), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B)Compound 9a identified as a potent, selective AChE inhibitor (IC50 = 0.21 μM) and dual hMAO inhibitor (hMAO-A IC50 = 0.94 μM; hMAO-B IC50 = 3.81 μM). nih.govresearchgate.net
Benzopyrone-3-phenylcarboxamide scaffoldsMonoamine Oxidase B (MAO-B)Addition of 6-CH3 or 6-OCH3 substituents led to strong MAO-B inhibition. researchgate.net
Azo-8-hydroxyquinoline derivativesAChE, Butyrylcholinesterase (BuChE), MAO-BIn silico studies identified two derivatives with strong affinities for all three enzymes and favorable pharmacokinetic profiles. plos.org

Integration of Advanced Synthetic Methodologies for Library Generation and High-Throughput Screening

The discovery of novel bioactive chromene derivatives relies on the ability to rapidly synthesize diverse libraries of compounds for high-throughput screening (HTS). Traditional synthetic methods can be time-consuming and inefficient. Therefore, the integration of advanced and sustainable synthetic methodologies is crucial.

Modern approaches being adopted include:

Microwave-Assisted Synthesis: This technology significantly reduces reaction times and can improve yields. A microwave-assisted process for synthesizing 6-bromochromone-2-carboxylic acid improved the yield to 87%. nih.gov This method is safe, cost-effective, and robust, making it suitable for the rapid generation of chromone libraries. nih.gov

Transition-Metal Catalysis: Novel catalytic methods are enabling the construction of the chromene core through efficient and atom-economic reactions. For instance, a rhodium(III)-catalyzed C–H activation and [3 + 3] annulation cascade has been developed for the redox-neutral synthesis of 2H-chromene-3-carboxylic acids. acs.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols. A green synthesis of 2-amino-4H-chromene derivatives utilizes a sustainable and rapid catalyst (pyridine-2-carboxylic acid) in an aqueous ethanol (B145695) solvent, achieving high yields of up to 98%. rsc.org This method features a high atom economy and a low E-factor, confirming its environmental credentials. rsc.org

Parallel Synthesis: Methodologies that allow for the simultaneous synthesis of multiple compounds are highly valuable for library generation. A palladium-catalyzed method using a condensed source of carbon monoxide enables the parallel synthesis of carboxylic acids from aryl halides, which is particularly useful when pressurized gases are impractical. mdpi.com

These advanced methodologies facilitate the diversity-oriented synthesis of large libraries of this compound analogs, providing a rich pool of compounds for HTS campaigns aimed at discovering new therapeutic leads.

Table 4: Advanced Synthetic Methodologies for Chromene and Carboxylic Acid Synthesis
MethodologyKey FeaturesApplicationReference
Microwave-Assisted SynthesisFast, cost-effective, high yield (up to 87%), robust.Rapid generation of diverse libraries of chromone-2-carboxylic acids. nih.gov
Rhodium(III)-Catalyzed C–H ActivationRedox-neutral, atom-economic, novel [3+3] annulation.Efficient one-pot assembly of the 2H-chromene-3-carboxylic acid scaffold. acs.org
Green Catalysis (Pyridine-2-carboxylic acid)Sustainable catalyst, high yield (up to 98%), high atom economy, scalable.Eco-efficient synthesis of 2-amino-4H-chromene derivatives. rsc.org
Parallel Palladium-Catalyzed CarboxylationUses a condensed, external source of CO; mild conditions.Parallel synthesis of carboxylic acid libraries for drug discovery. mdpi.com

Q & A

Q. What are the degradation pathways of this compound under oxidative stress?

  • Methodology :
  • Expose to H2_2O2_2/UV light and analyze products via GC-MS. Identify chloro-hydroxy derivatives or decarboxylation products .
  • Quantify reaction kinetics using pseudo-first-order models .

Q. How to separate enantiomers if chirality is introduced during synthesis?

  • Methodology :
  • Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase .
  • Compare retention times to racemic mixtures and calculate enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.